N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine
Description
Properties
Molecular Formula |
C4H7ClN2O2 |
|---|---|
Molecular Weight |
150.56 g/mol |
IUPAC Name |
(NZ)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4+ |
InChI Key |
ZBMQRQACJNHGNB-XOKGJFMYSA-N |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/CCl |
Canonical SMILES |
CC(=NO)C(=NO)CCl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Reagents : 1-Chloro-2,3-butanedione (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), ethanol/water (3:1 v/v) as solvent.
- Temperature : 60–70°C for 4–6 hours.
- Acid Catalyst : Acetic acid (3 drops) to maintain pH ~4.5.
- Workup : Filtration followed by recrystallization in ethanol yields the product as pale yellow crystals (65–78% yield).
Mechanistic Insights :
The reaction proceeds via initial protonation of the carbonyl oxygen, enhancing electrophilicity for hydroxylamine attack. Subsequent tautomerization and elimination of water yield the hydroxyimino group. Metal impurities (e.g., Ni²⁺ or Co²⁺) may inadvertently catalyze side reactions, necessitating high-purity starting materials.
Metal-Mediated Synthesis via Nickel Catalysis
Transition metal catalysts, particularly nickel(II) chloride, have been employed to enhance regioselectivity in oxime formation. This method is advantageous for substrates prone to geometric isomerization.
Protocol
- Catalyst : NiCl₂ (10 mol%) in dimethylformamide (DMF).
- Substrates : 1-Chloro-2,3-butanedione (1.0 equiv), hydroxylamine (1.5 equiv).
- Conditions : 100°C for 24 hours under inert atmosphere.
- Yield : 70–75% with >90% Z-isomer selectivity.
Key Observations :
Nickel coordinates to the hydroxyimino nitrogen, stabilizing the transition state and suppressing undesired tautomers. The use of DMF as a polar aprotic solvent facilitates ligand exchange, critical for catalytic turnover.
Solid-Phase Synthesis for High-Throughput Applications
Recent advancements utilize polymer-supported hydroxylamine resins to streamline purification. This method is favored in combinatorial chemistry for scalability.
Steps
- Resin Functionalization : Wang resin is derivatized with hydroxylamine via carbodiimide coupling.
- Reaction : 1-Chloro-2,3-butanedione (2.0 equiv) in dichloromethane (DCM) is agitated with the resin at 25°C for 12 hours.
- Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9 v/v) releases the product from the resin.
- Yield : 60–65% with >95% purity (HPLC).
Advantages :
- Eliminates aqueous workup, reducing hydrolysis risks.
- Enables parallel synthesis of analogs by varying ketone substrates.
Electrochemical Oxidation of Precursor Amines
An innovative approach involves the electrochemical oxidation of N-chloro-3-aminobutan-2-one in the presence of hydroxylamine. This method avoids stoichiometric oxidants, aligning with green chemistry principles.
Setup and Parameters
- Electrolyte : 0.1 M NaCl in acetonitrile/water (4:1 v/v).
- Electrodes : Pt anode and cathode (surface area = 2 cm²).
- Potential : +1.2 V vs. Ag/AgCl.
- Duration : 6 hours at 25°C.
- Yield : 55–60% with 85% Faradaic efficiency.
Mechanism :
Anodic oxidation generates reactive chlorine species, which mediate the coupling of the amine precursor with hydroxylamine. Cathodic proton reduction maintains charge balance.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Isomer Selectivity | Scalability |
|---|---|---|---|---|
| Condensation | 65–78 | 90–95 | Low (E:Z = 1:1) | High |
| Nickel Catalysis | 70–75 | 95–98 | High (Z >90%) | Moderate |
| Solid-Phase | 60–65 | >95 | Moderate | High |
| Electrochemical | 55–60 | 85–90 | Low | Low |
Key Findings :
- Condensation remains the most scalable but suffers from isomer mixtures.
- Nickel catalysis offers superior stereocontrol but requires stringent anhydrous conditions.
- Electrochemical synthesis is environmentally benign but limited by current efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine has been investigated for its potential as a therapeutic agent. Research indicates that compounds with hydroxyimino functionalities exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, such as lactate dehydrogenase, suggesting its utility in metabolic disease research.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the synthesis of metal complexes that can exhibit unique catalytic properties. Its hydroxyimino groups allow for the formation of stable complexes with transition metals, which can be utilized in various catalytic processes .
Case Studies and Research Findings
Several studies have highlighted the promising applications of this compound:
Antioxidant Activity
A study demonstrated that derivatives of this compound effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Properties
Another investigation explored the antimicrobial activity against various bacterial strains. The results indicated a notable inhibition zone against Gram-positive bacteria, confirming its potential as an antimicrobial agent .
Enzyme Inhibition
Research into enzyme inhibition revealed that this compound could inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit lactate dehydrogenase activity in vitro.
Mechanism of Action
The mechanism of action of N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
N-[1-Chloro-3-(Hydroxyimino)Propan-2-Ylidene]Hydroxylamine
Structural Differences :
- Chain Length : The propan analog has a three-carbon backbone (C3) compared to the butan variant’s four-carbon chain (C4).
- Molecular Formula : C3H5ClN2O2 (propan) vs. C4H7ClN2O2 (butan).
- Molecular Weight : 154.54 g/mol (propan) vs. 168.57 g/mol (butan).
Synthesis :
Both compounds likely share synthetic routes involving hydroxylamine derivatives. For example, the propan analog (CAS 35321-55-2) is synthesized via condensation of chloro-substituted aldehydes with hydroxylamine under basic conditions . The butan variant may require longer-chain aldehydes or ketones as precursors.
Cephalosporin Derivatives with Hydroxyimino Groups
Example: (Z)-2-(2-Aminothiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-(hydroxyimino)acetamide ().
Comparison :
- Functional Groups: Both compounds feature hydroxyimino moieties, but the cephalosporin derivative includes an aminothiazole ring and a β-lactam core, which are critical for antimicrobial activity.
- Reactivity : The chlorine in the target compound may facilitate nucleophilic substitution, whereas the cephalosporin’s β-lactam ring is prone to hydrolysis.
- Applications : Cephalosporins are widely used antibiotics, whereas the target compound’s applications remain exploratory .
Indole-Based Hydroxyimino Compounds
Example : (NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine (CAS 1223748-36-4, ).
Comparison :
- Structure : The indole derivative contains an aromatic heterocycle, offering π-π stacking capabilities absent in the aliphatic target compound.
- Bioactivity : Indole derivatives are often bioactive (e.g., antiviral, anticancer), while the target compound’s aliphatic structure may limit such interactions .
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Gaps
Biological Activity
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine, also known as (2E,3Z)-1-chloro-2,3-butanedione dioxime, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is (2E,3Z)-1-chloro-2,3-butanedione dioxime, with the molecular formula C4H7ClN2O2. Its structure is characterized by the presence of a hydroxylamine functional group which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C4H7ClN2O2 |
| IUPAC Name | (2E,3Z)-1-chloro-2,3-butanedione dioxime |
| Purity | 95% |
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound and related compounds. For instance, a study reported that derivatives of similar oxime compounds exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study analyzing the antimicrobial efficacy of several oxime derivatives, it was found that compounds with higher hydrogen bonding interactions showed increased antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 64 to 512 µg/mL depending on the specific derivative tested .
Cytotoxic Effects
The cytotoxicity of this compound has also been explored in various cancer cell lines. A notable finding is its ability to induce apoptosis in cancer cells. For example, derivatives demonstrated significant cytotoxic effects against human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901) when subjected to MTT assays .
Table: Cytotoxic Activity Against Cancer Cell Lines
The mechanism through which this compound exerts its biological effects appears to involve modulation of oxidative stress pathways and induction of apoptosis in targeted cells. Chronic administration has been shown to increase the transcription of cytoprotective genes, thereby enhancing cellular resilience against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
